molecular formula C17H24N6 B12232763 N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12232763
M. Wt: 312.4 g/mol
InChI Key: DJOBFKQQFXRGQM-UHFFFAOYSA-N
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Description

N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a unique combination of pyridazine, piperidine, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and pyrimidine precursors, followed by their coupling with the piperidine moiety. Common reagents used in these reactions include halogenated intermediates, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenated intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenated compounds (e.g., bromine or chlorine). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.

Scientific Research Applications

N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and piperidine-based drugs.

    Pyridazine Derivatives: Compounds containing the pyridazine ring, such as pyridazine-based herbicides and pharmaceuticals.

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as pyrimidine-based nucleotides and anticancer drugs.

Uniqueness

N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H24N6

Molecular Weight

312.4 g/mol

IUPAC Name

N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C17H24N6/c1-12-9-18-17(19-10-12)22(4)15-6-5-7-23(11-15)16-8-13(2)14(3)20-21-16/h8-10,15H,5-7,11H2,1-4H3

InChI Key

DJOBFKQQFXRGQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1C)N2CCCC(C2)N(C)C3=NC=C(C=N3)C

Origin of Product

United States

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